3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone
Description
3-(2,6-Dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone is a pyridinone derivative characterized by dual aromatic substituents: a 2,6-dichlorobenzyl group at position 3 and a 3-(trifluoromethyl)benzyl group at position 1 of the pyridinone ring (Figure 1).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3NO/c1-13-16(11-17-18(22)6-3-7-19(17)23)20(28)8-9-27(13)12-14-4-2-5-15(10-14)21(24,25)26/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYQKWKVOGMEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=CC=C2)C(F)(F)F)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the pyridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with the pyridinone core.
Addition of the trifluoromethylbenzyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have exhibited significant antimicrobial properties. For example, derivatives of pyridinones have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L . The introduction of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds against resistant strains .
Anticancer Potential
Pyridinone derivatives are being explored for their anticancer activities. The incorporation of specific substituents can lead to selective cytotoxicity against cancer cells while sparing normal cells. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone may also possess similar properties .
Antioxidant Properties
The antioxidant capability of related pyridinone compounds has been documented, with some showing significant inhibition of free radicals . This property is critical for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C21H15Cl2F3NO.
Key Observations
The trifluoromethyl group at position 1 (shared with fluridone) contributes to electron-withdrawing effects, stabilizing the molecule against metabolic degradation.
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~433 vs. 333 g/mol for fluridone) may reduce systemic mobility in plants, limiting its utility as a foliar herbicide but favoring pre-emergent applications.
Triazole vs. Benzyl Substitutions :
- Replacing the triazole group in with a 3-(trifluoromethyl)benzyl moiety shifts the hypothesized mode of action from triazole-based fungicidal activity (e.g., cytochrome P450 inhibition) to herbicidal mechanisms, such as auxin mimicry or photosynthetic disruption.
Research Findings and Implications
- Synthetic Challenges : The bulky 2,6-dichlorobenzyl group complicates synthesis, as evidenced by the >90% purity requirement for the triazole analog . This may affect commercial scalability.
- Environmental Persistence : Chlorinated aromatics (e.g., 2,6-dichlorobenzyl) raise concerns about bioaccumulation, contrasting with fluridone’s lower environmental persistence .
- Efficacy Hypotheses : Computational modeling suggests the target compound’s dichlorobenzyl group could improve binding to plant acetolactate synthase (ALS), a common herbicide target, though in vitro validation is needed.
Biological Activity
3-(2,6-Dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C25H24Cl2F3NOS
- Molar Mass : 514.43 g/mol
- Structure : The compound features a pyridinone core substituted with dichlorobenzyl and trifluoromethylbenzyl groups, which are believed to contribute to its biological effects.
The biological activity of this compound is thought to involve interactions with various molecular targets. The dichlorobenzyl moiety may enhance hydrophobic interactions with protein targets, while the trifluoromethyl group could influence the compound's electronic properties, enhancing its binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. In vitro tests demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Antitumor Activity
Research has also highlighted the potential of this compound in cancer therapy. Pyridinone derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly enhance antitumor efficacy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various assays measuring cytokine production and inflammatory markers. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
Q & A
Q. What are the optimal synthetic routes for 3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone, and how can purity be maximized during synthesis?
- Methodological Answer : A multi-step approach involving nucleophilic substitution and coupling reactions is recommended. For example:
Benzylation : React 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyl group .
Trifluoromethylbenzyl Incorporation : Use a Suzuki-Miyaura coupling or Ullmann reaction to attach the 3-(trifluoromethyl)benzyl moiety, ensuring inert atmosphere (N₂/Ar) and Pd-based catalysts (e.g., Pd(PPh₃)₄) .
- Purity Optimization :
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Final recrystallization in ethanol/water mixtures improves crystallinity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λ = 250–400 nm) at 25°C/37°C .
- Use LC-MS to identify degradation products (e.g., hydrolysis of the trifluoromethyl group) .
- Thermal Stability :
- Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures.
- Differential scanning calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay-Specific Variability :
- Compare results from in vitro enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT). Contradictions may arise from off-target effects or cell permeability differences .
- Validate using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) .
- Data Triangulation :
- Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in IC₅₀ values .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis :
- Systematically modify substituents:
- Replace 2,6-dichlorobenzyl with fluorinated or electron-withdrawing groups (e.g., CF₃, NO₂).
- Vary the pyridinone core with methyl/ethyl substitutions .
- Activity Profiling :
- Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Use QSAR models (e.g., CoMFA, Random Forest) to correlate structural features with activity .
Q. What computational methods are most reliable for predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools :
- Use MetaSite or GLORYx to predict Phase I/II metabolism sites (e.g., hydroxylation of the pyridinone ring) .
- Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS to detect metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
